N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
“N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide” is a chemical compound. It is derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones .
Synthesis Analysis
The synthesis of this compound is likely to involve computer-aided design, molecular docking, molecular dynamics simulation, and MM/GBSA calculations . The introduction of a substituent at position 7 of the bicycle is of particular interest, which proceeds as a tandem reaction during the formation of the pyrrole ring . Both the electron-donating (-Me) and electron-withdrawing groups (-F, -Cl, and -Br) at the C5/C6 positions of the indole substrates reacted smoothly to provide the target products with good to excellent yields .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given its derivation from 1,5,6,7-tetrahydro-4H-indazol-4-ones . The compound contains a cyclopentyl group, a tetrahydro-1H-indazol group, a methyl group, and a thiophene-2-carboxamide group.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and may involve various steps. The compound is likely to be involved in reactions with other compounds, possibly as part of a larger chemical process .Scientific Research Applications
- Indazoles, including the compound , have attracted attention due to their potential antimicrobial properties . Researchers explore their effectiveness against bacteria, fungi, and other microorganisms. Investigating the mechanism of action and optimizing their activity could lead to novel antibiotics.
- Indazoles are considered medicinally important heterocyclic moieties . Researchers explore their potential as lead compounds for drug development. By modifying the substituents on the indazole core, they aim to create targeted therapies for various diseases.
Antimicrobial Activity
Medicinal Chemistry
Mechanism of Action
Target of Action
It is known that indazole derivatives, which this compound is a part of, have a wide variety of biological properties . They have been found to exhibit anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in g0–g1 phase of the cell cycle . This suggests that the compound may interact with its targets to inhibit cell growth and induce cell cycle arrest.
Biochemical Pathways
It is known that indazole derivatives can inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These mediators are involved in various biochemical pathways related to inflammation and cancer.
Result of Action
It is known that indazole derivatives can inhibit cell growth and induce cell cycle arrest . This suggests that the compound may have antiproliferative effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(17-10-5-11-23-17)19-12-15-14-8-3-4-9-16(14)21(20-15)13-6-1-2-7-13/h5,10-11,13H,1-4,6-9,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQYVPBHYQWDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide |
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